3-((Dimethylamino)methyl)-5-fluorophenylboronic acid
Overview
Description
“3-((Dimethylamino)methyl)-5-fluorophenylboronic acid” is likely a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through a reaction of a boron trihalide or a boron trichloride with an organometallic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring (a six-membered carbon ring typical of many aromatic compounds) with a fluorine atom and a boronic acid group attached at the 5th carbon. Additionally, a dimethylamino methyl group would be attached to the 3rd carbon .
Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions. One of the most well-known reactions is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, boronic acids are solid at room temperature and are soluble in common organic solvents .
Scientific Research Applications
Recognition and Sensing Applications
Selective Recognition of Hydrophilic Compounds : Sawada et al. (2000) discussed self-assembled aggregates of new fluoroalkylated end-capped oligomers that can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid derivatives, showcasing their potential in transferring these compounds from aqueous solutions to organic media. This research indicates the utility of such compounds in selective recognition applications (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Fluorescent Chemo-sensors for Detection of Picric Acid : Vishnoi et al. (2015) developed a fluorescent chemo-sensor by substituting the N–H protons of a related compound with methyl groups, enabling highly selective and remarkable fluorescence quenching in the presence of picric acid. This demonstrates the application of such compounds in the design of selective sensors for hazardous materials (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Catalysis and Synthesis
- Suzuki–Miyaura Cross-Coupling Reactions : Snelders et al. (2008) described the application of hexa((dimethylamino)methyl)-functionalized triphenylphosphine in Suzuki-Miyaura cross-coupling reactions, indicating an enhancement in rate compared to non-ionic compounds and traditional triphenylphosphine. This study underscores the compound's role in facilitating more efficient catalytic processes (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).
Fluorescence and Imaging
- pH-Sensitive Probes for Bioimaging : Jiang et al. (2015) reported the synthesis of a BOPHY dye containing a (p-dimethylamino)styryl group, which acts as a pH probe due to its nearly non-fluorescent nature that turns highly fluorescent upon protonation. This highlights the compound's utility in developing pH-sensitive probes for biological imaging applications (Jiang, Su, Yue, Li, Yu, Zhang, Sun, & Xiao, 2015).
Material Science
- Nonconjugated Macromolecular Luminogens : Dutta et al. (2020) designed nonaromatic biocompatible macromolecular luminogens incorporating 2-(dimethylamino)ethyl methacrylate for the sensitive detection and exclusion of Fe(III) and Cu(II), demonstrating applications in sensing and removal of heavy metals, as well as cell imaging (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-8(10(13)14)5-9(11)4-7/h3-5,13-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEGFWROBYVBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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